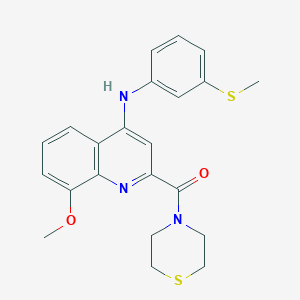![molecular formula C14H17N3OS B2747753 [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone CAS No. 2320418-05-9](/img/structure/B2747753.png)
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. MPTM is a small molecule that belongs to the class of heterocyclic compounds and contains a pyrazole ring, a piperidine ring, and a thiophene ring.
Mechanism of Action
The exact mechanism of action of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). It has also been reported to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. Moreover, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been shown to bind to specific receptors such as the dopamine D2 receptor and the adenosine A2A receptor.
Biochemical and Physiological Effects
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway. [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has also been reported to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their enzyme activity. Furthermore, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been shown to improve memory and cognitive function by enhancing the activity of specific neurotransmitters such as dopamine and acetylcholine.
Advantages and Limitations for Lab Experiments
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be synthesized in large quantities. However, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Future Directions
There are several future directions for the research and development of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone. One potential direction is the design and synthesis of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone as a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone can be used as a ligand in the design and synthesis of metal complexes with potential applications in catalysis and biomedicine. Overall, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone is a promising compound with potential applications in various fields of research.
Synthesis Methods
The synthesis of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone involves the reaction of 2-methyl-3-pyrazolecarboxylic acid with piperidine and thiophene-2-carbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified by column chromatography to obtain pure [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone.
Scientific Research Applications
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been extensively studied for its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has also been investigated as a potential inhibitor of protein kinases and phosphodiesterases. Furthermore, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been used as a ligand in the design and synthesis of various metal complexes for catalytic and biological applications.
properties
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-12(5-7-15-16)13-4-2-3-8-17(13)14(18)11-6-9-19-10-11/h5-7,9-10,13H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNCCZUBQELMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-3-carbonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)

![N-[(1S)-1-Naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2747679.png)
![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747681.png)



![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)

![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)

